![molecular formula C57H94O6 B12319646 2,3-bis[[(9E,12E,15E)-octadeca-9,12,15-trienoyl]oxy]propyl (9E,12E)-octadeca-9,12-dienoate](/img/structure/B12319646.png)
2,3-bis[[(9E,12E,15E)-octadeca-9,12,15-trienoyl]oxy]propyl (9E,12E)-octadeca-9,12-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-bis[[(9E,12E,15E)-octadeca-9,12,15-trienoyl]oxy]propyl (9E,12E)-octadeca-9,12-dienoate: is a complex organic compound characterized by its multiple unsaturated fatty acid chains. This compound is notable for its unique structure, which includes both linoleic and linolenic acid derivatives. These fatty acids are essential components in various biological processes and have significant industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-bis[[(9E,12E,15E)-octadeca-9,12,15-trienoyl]oxy]propyl (9E,12E)-octadeca-9,12-dienoate typically involves esterification reactions. The process begins with the preparation of the glycerol backbone, followed by the attachment of the fatty acid chains through ester bonds. The reaction conditions often require the presence of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactors. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions. The use of high-purity starting materials and advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the unsaturated fatty acid chains. Common oxidizing agents include potassium permanganate and ozone.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, leading to the saturation of the double bonds.
Substitution: Nucleophilic substitution reactions can occur at the ester linkages, where nucleophiles such as hydroxide ions can replace the ester groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), ozone (O₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH)
Major Products Formed:
Oxidation: Formation of epoxides and hydroxylated derivatives
Reduction: Saturated fatty acid esters
Substitution: Glycerol derivatives and fatty acid salts
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a model system to study esterification and transesterification reactions. Its complex structure makes it an ideal candidate for exploring reaction mechanisms and kinetics.
Biology: In biological research, 2,3-bis[[(9E,12E,15E)-octadeca-9,12,15-trienoyl]oxy]propyl (9E,12E)-octadeca-9,12-dienoate is studied for its role in cell membrane structure and function. The unsaturated fatty acid chains are crucial for maintaining membrane fluidity and integrity.
Medicine: This compound has potential therapeutic applications due to its anti-inflammatory and antioxidant properties. It is being investigated for its role in treating conditions such as cardiovascular diseases and metabolic disorders.
Industry: In the industrial sector, this compound is used in the formulation of cosmetics and personal care products. Its emollient properties make it a valuable ingredient in lotions, creams, and other skincare products.
Wirkmechanismus
The mechanism of action of 2,3-bis[[(9E,12E,15E)-octadeca-9,12,15-trienoyl]oxy]propyl (9E,12E)-octadeca-9,12-dienoate involves its interaction with cell membranes. The unsaturated fatty acid chains integrate into the lipid bilayer, enhancing membrane fluidity and function. This integration can influence various cellular processes, including signal transduction and membrane transport. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
- 2,3-bis[[(9E,12E,15E)-octadeca-9,12,15-trienoyl]oxy]propyl (9E,12E,15E)-octadeca-9,12,15-trienoate
- 2,3-bis[[(9E,12E)-octadeca-9,12-dienoyl]oxy]propyl (9E,12E)-octadeca-9,12-dienoate
- 2,3-bis[[(9E)-octadeca-9-enoyl]oxy]propyl (9E)-octadeca-9-enoate
Comparison: Compared to similar compounds, 2,3-bis[[(9E,12E,15E)-octadeca-9,12,15-trienoyl]oxy]propyl (9E,12E)-octadeca-9,12-dienoate is unique due to the presence of both linoleic and linolenic acid derivatives. This dual composition enhances its biological activity and industrial applicability. The presence of multiple double bonds in the fatty acid chains also contributes to its superior antioxidant properties.
Eigenschaften
Molekularformel |
C57H94O6 |
|---|---|
Molekulargewicht |
875.4 g/mol |
IUPAC-Name |
2,3-bis[[(9E,12E,15E)-octadeca-9,12,15-trienoyl]oxy]propyl (9E,12E)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C57H94O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h7,9-10,12,16-21,25-30,54H,4-6,8,11,13-15,22-24,31-53H2,1-3H3/b10-7+,12-9+,19-16+,20-17+,21-18+,28-25+,29-26+,30-27+ |
InChI-Schlüssel |
IMPMCCKWZKDAGE-HXFRVMMISA-N |
Isomerische SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/C/C=C/C/C=C/CC)OC(=O)CCCCCCC/C=C/C/C=C/C/C=C/CC |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCC=CCC)OC(=O)CCCCCCCC=CCC=CCC=CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



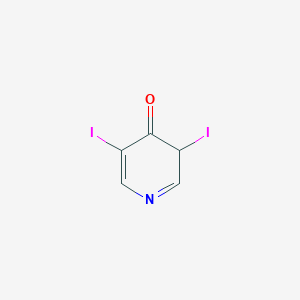
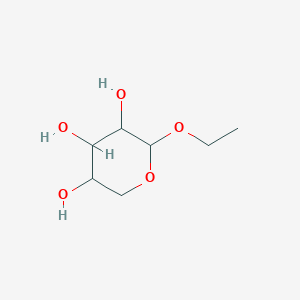
![17-Acetyl-11-(4-aminophenyl)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/no-structure.png)
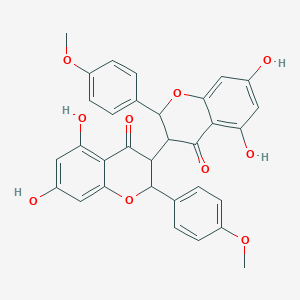
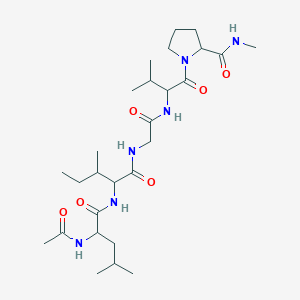
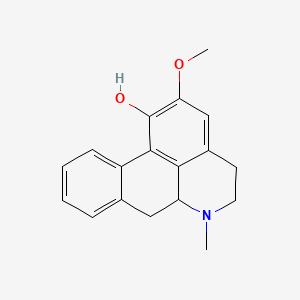
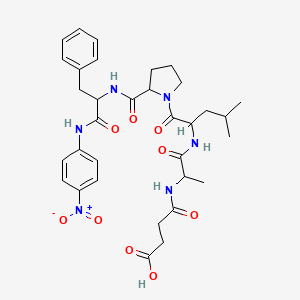
![N-[1-[[2-[[1-[[1-[[1-[[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-1-[6-amino-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]hexanoyl]pyrrolidine-2-carboxamide](/img/structure/B12319605.png)

![2-[3,4-Bis(2-hydroxyethoxy)phenyl]-5,7-bis(2-hydroxyethoxy)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12319623.png)
![N-[2-(tert-butylamino)-1-[1-(2-nitrophenyl)sulfonylindol-3-yl]-2-oxoethyl]-1-(2-diazo-3-oxobutanoyl)-3-methyl-N-[[1-(2-nitrophenyl)sulfonylindol-3-yl]methyl]-2-oxopiperidine-3-carboxamide](/img/structure/B12319626.png)
